molecular formula C9H9BrN2O2 B15148507 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide

8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide

Cat. No.: B15148507
M. Wt: 257.08 g/mol
InChI Key: UVIJZPCWVGQTGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound, followed by cyclization and subsequent bromination to form the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its hydrobromide salt form .

Chemical Reactions Analysis

Types of Reactions

8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
  • 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde
  • 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester

Uniqueness

8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is unique due to its hydrobromide salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C9H9BrN2O2

Molecular Weight

257.08 g/mol

IUPAC Name

8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide

InChI

InChI=1S/C9H8N2O2.BrH/c1-6-3-2-4-11-5-7(9(12)13)10-8(6)11;/h2-5H,1H3,(H,12,13);1H

InChI Key

UVIJZPCWVGQTGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C(=O)O.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.